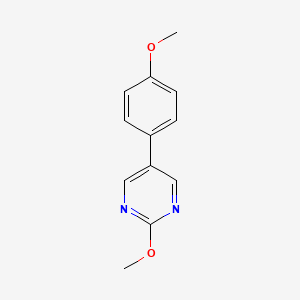

2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine

Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry and Materials Science

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the realm of organic chemistry. rsc.org Its derivatives are integral components of nucleic acids (DNA and RNA), playing a crucial role in the chemistry of life itself. rsc.org This inherent biological significance has made the pyrimidine scaffold a privileged structure in medicinal chemistry. Researchers have extensively explored pyrimidine derivatives for a wide array of pharmacological activities.

Beyond the biological realm, pyrimidine derivatives are gaining increasing attention in materials science. Their rigid, planar structure, coupled with the potential for extensive π-π stacking interactions, makes them attractive candidates for the design of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. benthamscience.comrsc.org The ability to modulate the electronic and photophysical properties of the pyrimidine core through substitution allows for the fine-tuning of material characteristics. rsc.org

Specific Relevance of 2-Methoxy-5-(4-methoxyphenyl)-pyrimidine within Methoxy-Substituted Aryl Pyrimidine Scaffolds

The introduction of methoxy (B1213986) (-OCH3) and aryl (in this case, a methoxyphenyl) groups onto the pyrimidine core, as seen in 2-Methoxy-5-(4-methoxyphenyl)-pyrimidine, significantly influences its molecular properties. Methoxy groups are known to be strong electron-donating groups, which can alter the electron density of the pyrimidine ring and impact its reactivity and photophysical behavior. benthamscience.com The presence of a phenyl ring introduces the potential for extended conjugation and diverse intermolecular interactions.

While specific research on 2-Methoxy-5-(4-methoxyphenyl)-pyrimidine is not extensively documented in publicly available literature, the broader class of methoxy-substituted aryl pyrimidines has been investigated for various applications. For instance, related compounds have been explored as building blocks in the synthesis of more complex molecules and have been investigated for their potential biological activities. The substitution pattern in 2-Methoxy-5-(4-methoxyphenyl)-pyrimidine, with a methoxy group at the 2-position and a methoxyphenyl group at the 5-position, presents a unique combination of electronic and steric factors that warrant further investigation.

Table 1: Physicochemical Properties of 2-Methoxy-5-(4-methoxyphenyl)-pyrimidine

| Property | Value | Source |

| IUPAC Name | 2-Methoxy-5-(4-methoxyphenyl)pyrimidine | aobchem.com |

| CAS Number | 27956-17-8 | aobchem.com |

| Molecular Formula | C12H12N2O2 | aobchem.com |

| Molecular Weight | 216.24 g/mol | cymitquimica.com |

| Appearance | Solid | aobchem.com |

This table is interactive. Click on the headers to sort the data.

Overview of Current Research Landscape and Unexplored Avenues for the Chemical Compound

The current research landscape for 2-Methoxy-5-(4-methoxyphenyl)-pyrimidine appears to be in its nascent stages. While the compound is commercially available, indicating its use as a potential building block in organic synthesis, dedicated studies on its specific properties and applications are limited. aobchem.com Research on closely related structures, such as other methoxy-substituted phenylpyrimidines, provides some direction for potential areas of exploration.

One promising and largely unexplored avenue for this compound lies in the field of materials science, particularly in the development of liquid crystals. The rod-like structure of 2-Methoxy-5-(4-methoxyphenyl)-pyrimidine, arising from the para-substituted phenyl ring, is a common feature in liquid crystalline materials. benthamscience.comrsc.org The presence of the methoxy groups can influence the mesomorphic behavior, potentially leading to the formation of nematic or smectic phases. benthamscience.com Further investigation into the thermal and optical properties of this compound and its homologues could reveal novel liquid crystalline materials.

Another area ripe for exploration is its potential in medicinal chemistry. While no specific biological activities have been reported for this compound, the broader family of pyrimidine derivatives is known for a wide range of therapeutic effects. The specific substitution pattern of 2-Methoxy-5-(4-methoxyphenyl)-pyrimidine could lead to unique interactions with biological targets, and screening for various pharmacological activities would be a logical next step.

Academic Scope and Objectives for Comprehensive Investigation of the Chemical Compound

A comprehensive investigation of 2-Methoxy-5-(4-methoxyphenyl)-pyrimidine should aim to fully characterize its chemical, physical, and potential functional properties. The primary objectives of such a study would be:

Synthesis and Optimization: To develop and optimize a high-yield synthetic route for 2-Methoxy-5-(4-methoxyphenyl)-pyrimidine. While the compound is commercially available, an efficient in-house synthesis would facilitate further research.

Structural and Spectroscopic Characterization: To obtain a complete set of spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, to confirm the structure. Furthermore, single-crystal X-ray diffraction studies would provide valuable insights into its solid-state conformation and intermolecular interactions.

Investigation of Physicochemical Properties: To determine key physicochemical parameters such as melting point, solubility in various solvents, and thermal stability through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Exploration of Liquid Crystalline Potential: To investigate the mesomorphic properties of the compound and its derivatives through polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to assess its potential as a liquid crystal.

Evaluation of Photophysical Properties: To study the absorption and emission properties of the compound using UV-Vis and fluorescence spectroscopy to understand its potential for applications in optoelectronics.

Preliminary Biological Screening: To conduct initial in vitro screening for a range of biological activities to identify any potential therapeutic applications.

By systematically addressing these objectives, a thorough understanding of 2-Methoxy-5-(4-methoxyphenyl)-pyrimidine can be achieved, paving the way for its potential application in both materials science and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-(4-methoxyphenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-11-5-3-9(4-6-11)10-7-13-12(16-2)14-8-10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVTVJCICGYUIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Pathways for 2 Methoxy 5 4 Methoxy Phenyl Pyrimidine

Historical and Current Synthetic Strategies for Aryl Pyrimidine (B1678525) Derivatives

The construction of the pyrimidine core, a key component of nucleic acids, has been a central theme in heterocyclic chemistry. wikipedia.org Over the years, the methods for its synthesis and functionalization have undergone significant development. nih.govtandfonline.comnih.gov

The traditional and most widely used method for constructing the pyrimidine ring involves the condensation of a three-carbon bifunctional fragment with a compound containing an N-C-N bond, such as amidines, ureas, or guanidines. bu.edu.eg This approach, often referred to as the Pinner synthesis when using 1,3-dicarbonyl compounds and amidines, remains a foundational strategy. mdpi.com The reaction typically involves the cyclization of β-dicarbonyl compounds with these N-C-N containing reagents. wikipedia.org For instance, the reaction of ethyl cyanoacetate (B8463686) with an appropriate reagent can yield 5-cyano-substituted pyrimidines. growingscience.com Similarly, malonic ester and urea (B33335) can be condensed in the presence of a base to form barbituric acid, which can then be converted to the pyrimidine core. youtube.com

Fragment-based approaches have also gained traction, particularly in drug discovery. acs.org These methods involve the elaboration of a core pyrimidine fragment through various chemical transformations. acs.org For example, a pre-existing pyrimidine core can be modified by introducing different functional groups to explore the chemical space around the scaffold. acs.org

A general and rapid pyrimidine condensation method addresses the rate-limiting aromatization step when using amidines and activated olefins. nih.gov Spectroscopic studies have shown a solvent-dependent equilibrium between the amidine and an alkoxide base, where polar aprotic solvents favor an addition-controlled aromatization, leading to a more efficient process. nih.gov

The advent of transition-metal catalyzed cross-coupling reactions has revolutionized the synthesis of aryl pyrimidine derivatives, offering powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govelsevier.comresearchgate.net These methods provide a more direct and efficient way to introduce aryl groups onto the pyrimidine ring compared to classical approaches.

Modern Catalyst-Mediated Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck Analogs)

Transition Metal-Catalyzed Cross-Coupling for Aryl-Pyrimidine Linkages

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and a halide or triflate is one of the most versatile methods for creating aryl-aryl bonds. rsc.orgresearchgate.netmdpi.com In the context of pyrimidine synthesis, a halogenated pyrimidine can be coupled with an arylboronic acid to introduce the aryl substituent. mdpi.commdpi.com For instance, 2,4-dichloropyrimidines can undergo regioselective Suzuki coupling, with the C4-position being more reactive towards oxidative addition of palladium. mdpi.com Microwave-assisted Suzuki-Miyaura reactions have been developed to accelerate this process, providing a rapid and efficient route to arylated pyrimidines. rsc.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide or triflate, catalyzed by a palladium complex. thermofisher.comorganic-chemistry.orgharvard.edu It is known for its tolerance of a wide variety of functional groups. thermofisher.com For pyrimidine synthesis, an aryl stannane (B1208499) can be coupled with a halogenated pyrimidine. thieme-connect.com For example, 2,4-bis(methylsulfanyl)pyrimidine has been shown to undergo regioselective Stille coupling with organostannanes in the presence of a copper(I) cofactor to yield 2-aryl-4-(methylsulfanyl)pyrimidines. thieme-connect.com

Heck Coupling: The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgresearchgate.net While less common for direct arylation of the pyrimidine core itself, it is a valuable tool for functionalizing pyrimidine derivatives. rsc.org For example, it can be used to introduce alkenyl groups which can then be further modified. Palladium complexes with pyrimidine-functionalized N-heterocyclic carbene ligands have been developed and shown to be effective catalysts in Heck coupling reactions of aryl bromides. rsc.org

The following table summarizes the key features of these modern coupling reactions:

Modern Catalyst-Mediated Coupling Reactions for Aryl-Pyrimidine Synthesis

| Reaction | Key Reactants | Catalyst | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid) and a halide/triflate | Palladium complex | High tolerance of functional groups, commercially available reagents, and relatively mild reaction conditions. mdpi.commdpi.com |

| Stille Coupling | Organotin compound (stannane) and a halide/triflate | Palladium complex | Excellent functional group tolerance and insensitivity of organostannanes to air and moisture. thermofisher.com |

| Heck Coupling | Unsaturated halide and an alkene | Palladium complex | Effective for forming C-C bonds and introducing alkenyl substituents. wikipedia.org |

NbCl₅-Mediated Cycloaddition Strategies for Pyrimidine Ring Formation

A novel and efficient strategy for the synthesis of substituted pyrimidine derivatives involves the use of niobium(V) chloride (NbCl₅) as a mediator for the [2+2+2] cycloaddition of alkynes and nitriles. acs.orgacs.orgfigshare.com This method allows for the intermolecular cycloaddition of one alkyne molecule with two nitrile molecules to form the pyrimidine ring with high yields and excellent chemo- and regioselectivity. acs.orgacs.org The use of NbCl₅ as a Lewis acid catalyst is crucial for activating the nitriles. americanelements.com Further studies have shown that the addition of a co-catalyst like FeCl₃ can enhance the catalytic efficiency by facilitating the release of NbCl₅ from the product complex, allowing it to re-enter the catalytic cycle. americanelements.com

Synthesis of 2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine: Detailed Pathways and Precursors

While a specific, detailed synthetic pathway for this compound is not extensively documented in the provided search results, its synthesis can be logically deduced from the general principles of aryl pyrimidine synthesis. A plausible approach would involve a Suzuki-Miyaura coupling reaction. This would likely entail the coupling of a 5-halo-2-methoxypyrimidine derivative with 4-methoxyphenylboronic acid.

A key precursor for the synthesis of the target molecule would be a suitably functionalized pyrimidine core. 2,4-dichloro-5-methoxypyrimidine (B27636) is a versatile intermediate that can be used to introduce various substituents at the 2 and 4 positions. chemicalbook.com

Several methods for the preparation of 2,4-dichloro-5-methoxypyrimidine have been reported:

From 5-methoxy-2,4-pyrimidinediol: One common route involves the chlorination of 5-methoxy-2,4-pyrimidinediol (also known as 5-methoxyuracil). This can be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline. chemicalbook.com The reaction is typically carried out at reflux, followed by quenching with ice. chemicalbook.com

From 2-thiol-4-hydroxyl-5-methoxypyrimidine: An alternative synthesis starts with ethyl formate (B1220265) and methyl methoxyacetate, which undergo condensation and cyclization to form 2-thiol-4-hydroxyl-5-methoxypyrimidine. patsnap.com This intermediate is then subjected to chlorination using chlorine gas followed by phosphorus oxychloride to yield 2,4-dichloro-5-methoxypyrimidine. patsnap.com

From 2,4-dihydroxy-5-methoxypyrimidine: Another patented method describes the preparation from 2,4-dihydroxy-5-methoxypyrimidine by reacting it with a chlorinating agent and an acid-binding agent. google.com A more detailed patent outlines a process where 2,4-dihydroxy-5-methoxypyrimidine is reacted with phosphorous oxychloride in a solvent like toluene (B28343) or dimethylbenzene, with an alkaline substance such as pyridine (B92270) or N,N-dimethylaniline, under reflux conditions. google.com

The following table provides a summary of the reaction conditions for the synthesis of 2,4-dichloro-5-methoxypyrimidine from 2,4-dihydroxy-5-methoxypyrimidine:

Synthesis of 2,4-dichloro-5-methoxypyrimidine

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-methoxy-2,4-pyrimidinediol | POCl₃, N,N-dimethylaniline | - | Reflux, 2 hours | 75% | chemicalbook.com |

| 2,4-dihydroxy-5-methoxypyrimidine | POCl₃, Pyridine | Toluene | Reflux, 6 hours | - | google.com |

| 2,4-dihydroxy-5-methoxypyrimidine | POCl₃, N,N-dimethylaniline | Dimethylbenzene | Reflux, 4 hours | - | google.com |

Introduction of the 4-Methoxyphenyl (B3050149) Moiety at the 5-Position

The formation of the carbon-carbon bond between the C5 position of the pyrimidine ring and the 4-methoxyphenyl group is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier method for this transformation due to its high functional group tolerance and generally mild reaction conditions. libretexts.org

The reaction involves the coupling of a 5-halopyrimidine (typically 5-bromo- or 5-chloropyrimidine) with (4-methoxyphenyl)boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. A variety of palladium sources, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), can be employed. psu.edufrontiersin.org

The regioselectivity of the Suzuki-Miyaura coupling on poly-halogenated pyrimidines is influenced by both electronic and steric factors, as well as the relative bond dissociation energies of the carbon-halogen bonds (C-I > C-Br > C-Cl). nih.govrsc.org For a substrate like 2,5-dihalopyrimidine, coupling will preferentially occur at the more reactive C5 position. A study on the synthesis of heteroarylpyrimidines demonstrated the successful coupling of 2-methoxy-5-bromopyrimidine with various heteroaryl halides, confirming the viability of this approach. psu.eduworktribe.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromopyrimidine | (4-methoxyphenyl)boronic acid | Pd(OAc)₂ (3) / PPh₃ (5.4) | Na₂CO₃ | Water | 80 | Good | frontiersin.org |

| 2-Methoxy-5-bromopyrimidine | Arylboronic Acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | Variable | psu.edu |

| 2,4-Dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 100 | Moderate | lookchem.com |

Regioselective Methoxy (B1213986) Group Introductions and Modifications at the 2-Position

The introduction of the methoxy group at the C2 position is typically accomplished via a nucleophilic aromatic substitution (SₙAr) reaction. The pyrimidine ring is inherently electron-deficient, particularly at the 2-, 4-, and 6-positions, which are ortho/para to the ring nitrogens. This electronic characteristic makes these positions susceptible to attack by nucleophiles.

A common synthetic route involves starting with a 2-chloropyrimidine (B141910) derivative, which can be readily displaced by a methoxide (B1231860) source, such as sodium methoxide (NaOMe). The reaction is highly regioselective, favoring substitution at the C2 (and C4/C6) positions over the C5 position. researchgate.net This step can be performed on a 2-chloro-5-(4-methoxyphenyl)-pyrimidine intermediate, which would be synthesized as described in the previous section.

Alternatively, a 2-(methylsulfanyl)pyrimidine can be used as a precursor. The methylsulfanyl group can be displaced by methoxide, often under microwave irradiation, to yield the desired 2-methoxy product. lookchem.com This provides an orthogonal strategy to the use of halopyrimidines.

Elucidation of Reaction Mechanisms and Transition States in Key Synthetic Steps

Suzuki-Miyaura Coupling Mechanism: The catalytic cycle for the Suzuki-Miyaura reaction is well-established and proceeds through three primary steps:

Oxidative Addition: The cycle begins with the oxidative addition of the 5-halopyrimidine to a low-valent Pd(0) complex, forming a Pd(II) intermediate. This step involves the breaking of the carbon-halogen bond. libretexts.org

Transmetalation: The organoboronic acid, activated by a base (e.g., carbonate or hydroxide), transfers its organic moiety (the 4-methoxyphenyl group) to the Pd(II) complex. The base facilitates the formation of a more nucleophilic boronate species [Ar-B(OH)₃]⁻, which then undergoes transmetalation. This step is often the rate-determining step of the cycle. nih.gov Computational studies using Density Functional Theory (DFT) have shown that this step has a significant activation energy barrier. nih.govresearchgate.net

Reductive Elimination: The two organic ligands on the palladium center (the pyrimidyl and 4-methoxyphenyl groups) couple, forming the final C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

DFT calculations have provided deeper insights, suggesting that for some systems, the transmetalation proceeds via an "anion-exchange-first" mechanism, where the halide on the palladium complex is first exchanged with the base's anion before the organoboron species coordinates. nih.gov

Nucleophilic Aromatic Substitution (SₙAr) Mechanism: The SₙAr reaction for the introduction of the methoxy group does not proceed via a concerted Sₙ2 pathway or a stepwise Sₙ1 pathway, which are unfavorable on sp²-hybridized carbons. wikipedia.orglibretexts.org Instead, it follows a two-step addition-elimination mechanism:

Addition: The nucleophile (methoxide, CH₃O⁻) attacks the electron-deficient C2 carbon of the pyrimidine ring. This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which stabilizes the intermediate.

Elimination: In the second, typically fast, step, the leaving group (e.g., chloride) is expelled from the Meisenheimer complex. This restores the aromaticity of the pyrimidine ring and yields the final 2-methoxy-substituted product. youtube.combyjus.commasterorganicchemistry.com The rate of this reaction is accelerated by the presence of electron-withdrawing groups on the ring, a role fulfilled by the pyrimidine's own nitrogen atoms. byjus.com

Green Chemistry Approaches and Sustainable Synthesis Protocols for Pyrimidine Scaffolds

Significant efforts have been made to develop more environmentally benign and sustainable methods for the synthesis of pyrimidine scaffolds, moving away from hazardous solvents and harsh conditions.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry. For pyrimidine synthesis, several solvent-free techniques have proven effective:

Mechanochemistry (Ball-Milling): This technique involves the grinding of solid reactants together, sometimes with a catalytic amount of a solid reagent, in a ball mill. acs.orgresearchgate.net The mechanical force provides the energy for the reaction to occur. This method has been used for the multicomponent synthesis of various pyrimidine derivatives, offering advantages such as high yields, ease of product isolation, and scalability. acs.orgnih.gov

Solid-State Synthesis: Reactions can be performed by heating a mixture of solid reactants, often in the presence of a solid catalyst. This avoids the use of any solvent, simplifies work-up, and reduces waste.

Table 2: Comparison of Solvent-Free Synthetic Methods

| Method | Description | Advantages | Reference |

|---|---|---|---|

| Mechanochemical Grinding/Ball-Milling | Reactants are ground together, often with a catalyst, providing energy through mechanical force. | Environmentally friendly, simple work-up, high yields, catalyst may be recyclable. | acs.orgresearchgate.netnih.gov |

| Solvent-Free Thermal Heating | A mixture of solid reactants is heated to initiate the reaction without a solvent medium. | Reduces solvent waste, simplifies purification, can lead to higher reaction concentrations. | rsc.orgresearchgate.net |

Microwave-Assisted and Ionic Liquid-Based Syntheses

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. benthamdirect.comijsrst.com The rapid and efficient heating of polar reagents and solvents under microwave conditions can lead to higher yields and fewer side products compared to conventional heating methods. benthamdirect.com The Biginelli reaction, a common method for synthesizing dihydropyrimidine (B8664642) precursors, has been shown to be significantly enhanced by microwave assistance, particularly under solvent-free conditions. rsc.orgresearchgate.netmdpi.com

Ionic Liquid-Based Syntheses: Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and potential for recyclability. japsonline.comresearchgate.net They can act as both the solvent and the catalyst for a reaction. japsonline.comjapsonline.com For pyrimidine synthesis, task-specific ionic liquids have been designed to catalyze reactions like the Biginelli condensation, often leading to excellent yields under mild conditions. japsonline.comresearchgate.netacs.org The use of ILs can simplify product separation, as the catalyst can often be recovered and reused for several cycles. researchgate.net

Table 3: Comparison of Green Chemistry Techniques

| Technique | Principle | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, uniform heating of reactants through dielectric heating. | Drastically reduced reaction times, improved yields, fewer side products. | benthamdirect.comijsrst.commdpi.com |

| Ionic Liquid-Based Synthesis | Use of non-volatile, stable salts as reaction media and/or catalysts. | Low volatility (safer), potential for catalyst/solvent recycling, can enhance reaction rates. | japsonline.comjapsonline.comresearchgate.netacs.org |

Sophisticated Spectroscopic and Structural Elucidation of 2 Methoxy 5 4 Methoxy Phenyl Pyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy stands as a cornerstone in the definitive structural determination of organic molecules. For 2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon resonances, offering deep insights into the molecule's electronic environment and spatial arrangement.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Correlation

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons on both the pyrimidine (B1678525) and phenyl rings, as well as the protons of the two methoxy (B1213986) groups. The chemical shifts of the pyrimidine protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating methoxy group. Similarly, the protons on the 4-methoxyphenyl (B3050149) ring exhibit characteristic shifts due to the activating effect of the methoxy substituent.

The ¹³C NMR spectrum provides complementary information, with resolved resonances for each unique carbon atom in the molecule. chemicalbook.com The chemical shifts of the carbon atoms in the pyrimidine ring are particularly informative about the electronic distribution within the heterocyclic system. chemicalbook.com The carbons of the methoxy groups appear at the higher field region of the spectrum.

A detailed analysis of both ¹H and ¹³C NMR data allows for the initial assignment of the chemical shifts, which are further confirmed and refined by 2D NMR techniques.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrimidine-H4/H6 | 8.5 - 9.0 | 155 - 160 |

| Phenyl-H2'/H6' | 7.4 - 7.6 | 128 - 130 |

| Phenyl-H3'/H5' | 6.9 - 7.1 | 114 - 116 |

| 2-OCH₃ | 3.9 - 4.1 | 54 - 56 |

| 4'-OCH₃ | 3.8 - 3.9 | 55 - 57 |

| Pyrimidine-C2 | - | 160 - 165 |

| Pyrimidine-C5 | - | 120 - 125 |

| Phenyl-C1' | - | 125 - 130 |

| Phenyl-C4' | - | 158 - 162 |

Note: The chemical shift ranges are approximate and can vary depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information

To unequivocally establish the molecular connectivity and through-space relationships, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings, allowing for the identification of adjacent protons. For instance, the correlation between the ortho- and meta-protons on the 4-methoxyphenyl ring can be clearly observed. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. researchgate.netyoutube.com This is instrumental in assigning the carbon resonances based on the previously assigned proton signals. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This is crucial for connecting the different fragments of the molecule, for example, showing the correlation between the methoxy protons and the carbon to which the methoxy group is attached. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing valuable information about the molecule's conformation. researchgate.netyoutube.com For this compound, NOESY can reveal the spatial proximity between the protons of the methoxy groups and the adjacent aromatic protons. researchgate.netresearchgate.netyoutube.com

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of the entire molecular structure. researchgate.netresearchgate.netyoutube.com

¹⁵N NMR Spectroscopy for Pyrimidine Ring Nitrogen Environments

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms. researchgate.netnih.govmdpi.comacs.orgacs.org In this compound, the two nitrogen atoms of the pyrimidine ring are in distinct chemical environments and are expected to show separate resonances in the ¹⁵N NMR spectrum. The chemical shifts of these nitrogen atoms are sensitive to substituent effects and can provide insights into the electronic structure of the pyrimidine ring. researchgate.netmdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in the molecule and to obtain a unique "molecular fingerprint."

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic rings and the methoxy groups, C=N and C=C stretching vibrations of the pyrimidine and phenyl rings, and C-O stretching vibrations of the methoxy groups. ijirset.comnih.gov The specific frequencies of these vibrations can be influenced by the electronic effects of the substituents. researchgate.netphyschemres.org

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings. nih.govmdpi.com The combination of IR and Raman data allows for a more complete vibrational assignment. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 |

| C=N Stretch (Pyrimidine) | 1650 - 1550 |

| C=C Stretch (Aromatic Rings) | 1600 - 1450 |

| C-O Stretch (Methoxy) | 1250 - 1000 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecule and, consequently, its elemental composition with high accuracy. rsc.org This provides definitive confirmation of the molecular formula of this compound.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathway of the molecule. core.ac.ukresearchgate.net By inducing fragmentation of the protonated molecular ion, a series of characteristic fragment ions are produced. uni-halle.de The analysis of these fragments provides valuable structural information and helps to confirm the connectivity of the different parts of the molecule. uni-halle.denih.gov The fragmentation pattern is often initiated by the loss of small, stable neutral molecules such as formaldehyde (CH₂O) from the methoxy groups or by cleavage of the bond between the pyrimidine and phenyl rings. uni-halle.de

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography also reveals how the molecules are packed in the crystal lattice and the nature of the intermolecular interactions that stabilize the crystal structure. nih.govias.ac.inresearchgate.net These interactions can include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···N or C-H···O hydrogen bonds. nih.govresearchgate.netmdpi.com The planarity of the pyrimidine and phenyl rings may lead to π-π stacking interactions, which are also important in dictating the crystal packing. cardiff.ac.ukresearchgate.net Understanding these intermolecular forces is crucial for comprehending the solid-state properties of the compound. ias.ac.inmdpi.com

Crystal Packing Analysis and Supramolecular Synthons

The crystal packing of this compound is determined by the interplay of various non-covalent interactions, which dictate the formation of its three-dimensional supramolecular architecture. In the absence of strong hydrogen bond donors (like O-H or N-H groups), the packing is primarily governed by weaker interactions, leading to the formation of specific, recognizable patterns known as supramolecular synthons.

The molecule possesses several potential hydrogen bond acceptors: the two nitrogen atoms of the pyrimidine ring and the oxygen atoms of the two methoxy groups. The hydrogen bond donors are the aromatic and methyl C-H groups. Consequently, the crystal structure is likely stabilized by a network of weak C-H···N and C-H···O hydrogen bonds. For instance, the aromatic protons of one molecule can interact with the methoxy oxygen or pyrimidine nitrogen atoms of a neighboring molecule.

Furthermore, the planar, electron-rich aromatic rings (both the pyrimidine and the phenyl rings) are expected to participate in π-π stacking interactions. These interactions, where the rings arrange themselves in a parallel or offset fashion, are crucial for minimizing void space and maximizing van der Waals forces, thereby stabilizing the crystal lattice. The interplay of these weak hydrogen bonds and π-stacking interactions would likely result in a densely packed and stable crystalline solid. In analogous pyrimidine derivatives, such interactions are fundamental in directing the assembly into well-defined one-, two-, or three-dimensional networks nih.gov.

| Potential Supramolecular Synthon | Interacting Groups | Description |

| C-H···N Heterosynthon | Aromatic C-H (phenyl or pyrimidine) and Pyrimidine N | An aromatic proton on one molecule interacts with a nitrogen atom on an adjacent pyrimidine ring. |

| C-H···O Heterosynthon | Aromatic or Methyl C-H and Methoxy O | A proton from a C-H bond interacts with the lone pair of an oxygen atom from a methoxy group. |

| π-π Stacking Homosynthon | Pyrimidine ring ↔ Phenyl ring or Phenyl ring ↔ Phenyl ring | Parallel or offset face-to-face stacking of the aromatic rings, contributing to crystal cohesion. |

Hydrogen Bonding and Weak Non-Covalent Interactions

The detailed geometry of the intermolecular forces within the crystal lattice of this compound would define its structural integrity. The primary interactions are predicted to be weak, non-covalent forces.

C-H···O and C-H···N Hydrogen Bonds: These are the most probable types of hydrogen bonds. The protons of the phenyl and pyrimidine rings, as well as those on the methyl groups, can act as weak donors. The acceptors are the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy substituents. In similar crystal structures, C-H···O interactions involving methoxy groups are common and play a significant role in stabilizing the molecular packing nih.gov. These interactions would link molecules into chains or sheets.

A summary of the expected non-covalent interactions is presented below. The precise distances and angles for these interactions would require experimental determination via single-crystal X-ray diffraction.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Weak Hydrogen Bond | C-H (Aromatic) | N (Pyrimidine) | Formation of linear or zigzag molecular chains. |

| Weak Hydrogen Bond | C-H (Aromatic/Methyl) | O (Methoxy) | Cross-linking of molecular chains to form sheets. |

| π-π Stacking | Phenyl / Pyrimidine Ring | Phenyl / Pyrimidine Ring | Formation of columnar stacks, contributing to a layered structure. |

| van der Waals Forces | Entire Molecule | Entire Molecule | General cohesive forces that contribute to dense packing. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

The UV-Vis spectrum of this compound is anticipated to exhibit characteristic absorption bands arising from electronic transitions within the molecule's chromophores. The chromophore system comprises the pyrimidine ring and the 4-methoxyphenyl group, which are conjugated, creating an extended π-electron system.

The expected electronic transitions are primarily of two types:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation between the pyrimidine and phenyl rings, these transitions are expected to be intense (high molar absorptivity, ε) and occur at longer wavelengths compared to the individual, non-conjugated chromophores. The presence of auxochromes, the electron-donating methoxy groups (-OCH₃), on both rings would likely cause a bathochromic (red) shift, moving the absorption maxima to even longer wavelengths.

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), specifically the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are typically of lower energy than π → π* transitions and appear at longer wavelengths but are significantly less intense (lower ε value).

Based on the spectra of related compounds, one would predict strong absorption bands in the UV region. For example, simple 2-methoxypyrimidine shows absorption in the 200-280 nm range. The addition of the conjugated 4-methoxyphenyl system would be expected to shift the primary π → π* absorption band to above 300 nm.

| Expected Transition | Orbitals Involved | Associated Chromophore | Expected Wavelength Region | Expected Intensity (ε) |

| π → π | π → π | Conjugated pyrimidine-phenyl system | 280-350 nm | High |

| n → π | n → π | N and O atoms | > 320 nm | Low |

Computational and Theoretical Chemistry Investigations of 2 Methoxy 5 4 Methoxy Phenyl Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. epstem.net DFT methods are used to determine a wide range of molecular properties by calculating the electron density of a system. For a molecule like 2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can elucidate its fundamental chemical characteristics. openaccesspub.orgnih.gov

Conformational analysis further explores the molecule's potential energy surface to identify different stable conformers and the energy barriers between them. The rotation around the single bond connecting the pyrimidine (B1678525) and phenyl rings, as well as the rotation of the methoxy (B1213986) groups, would be of primary interest.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. Comparing theoretical spectra with experimental data helps to confirm the molecular structure and assign spectral bands. openaccesspub.orgresearchgate.net For instance, the C-H stretching vibrations of aromatic rings typically appear in the 3100-3000 cm⁻¹ region, while methoxy group vibrations have characteristic bands for C-H stretching and bending modes. scielo.org.zanih.gov

Illustrative Data Table: Predicted Vibrational Frequencies for a Pyrimidine Derivative This table presents typical data obtained from DFT calculations for pyrimidine-containing molecules, illustrating the types of results expected for this compound.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

| ν(C-H) | 3075 | Aromatic C-H Stretch |

| ν(C-H) | 2955 | Methoxy CH₃ Asymmetric Stretch |

| ν(C=N) | 1590 | Pyrimidine Ring Stretch |

| ν(C=C) | 1510 | Phenyl Ring Stretch |

| δ(C-H) | 1460 | Methoxy CH₃ Bend |

| ν(C-O) | 1250 | Aryl-O Stretch |

| γ(C-H) | 830 | Phenyl Ring Out-of-plane Bend |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy relates to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. nih.govirjweb.com A small energy gap suggests that a molecule is more reactive and can be easily excited, indicating higher polarizability and a greater tendency for charge transfer within the molecule. nih.gov

Illustrative Data Table: Calculated Electronic Properties This table shows representative electronic property data derived from DFT calculations on related aromatic heterocyclic compounds.

| Parameter | Description | Illustrative Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.7 eV |

| Ionization Potential (I) | -E(HOMO) | 6.2 eV |

| Electron Affinity (A) | -E(LUMO) | 1.5 eV |

| Hardness (η) | (I - A) / 2 | 2.35 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |

The distribution of electronic charge within a molecule is key to understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It uses a color scale to indicate different charge regions: red and yellow areas represent negative potential (electron-rich), which are susceptible to electrophilic attack, while blue and green areas represent positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would likely show negative potential concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy groups. These regions would be the most likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms and aromatic rings would exhibit more positive potential.

Quantum chemical calculations can accurately predict various spectroscopic parameters.

IR Spectroscopy: As mentioned, DFT calculations yield vibrational frequencies that can be used to simulate the IR spectrum, aiding in the identification of functional groups. scielo.org.zacore.ac.ukresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical shifts, when compared to experimental data, are invaluable for structure elucidation. openaccesspub.orgscielo.org.za For the target molecule, distinct signals would be predicted for the methoxy protons, the pyrimidine ring protons, and the protons on the phenyl ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. scielo.org.za This method provides information on the absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which correspond to the peaks in a UV-Vis spectrum. The calculated HOMO-LUMO gap is often correlated with the main electronic transition. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While quantum mechanics is ideal for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time.

For this compound, MD simulations could be used to:

Explore its conformational landscape in different environments, such as in a vacuum or in a solvent like water or DMSO.

Analyze the flexibility of the molecule, particularly the rotation around the central C-C bond and the movement of the methoxy groups.

Simulate its interaction with other molecules, providing insights into solvation processes and intermolecular forces.

Such simulations offer a dynamic picture that complements the static view provided by quantum chemical calculations.

Molecular Docking and Ligand-Receptor Interaction Profiling (Theoretical Framework)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. irjweb.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target. jocms.orgsemanticscholar.org

The theoretical framework for docking this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of the ligand (the pyrimidine compound) would be optimized using methods like DFT. A 3D structure of the target protein receptor would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would systematically sample a large number of orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity, typically reported in kcal/mol. nih.gov Lower binding energy scores usually indicate a more stable and favorable interaction.

Interaction Profiling: The best-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the receptor. nih.govmdpi.com

For this compound, docking studies could predict its binding mode to various enzymes or receptors, helping to hypothesize its potential biological activity and mechanism of action. nih.gov

Binding Site Analysis and Interaction Energy Fingerprints (IEFs)

While specific binding site analyses for this compound are not extensively documented in publicly available literature, the methodology can be understood from studies on analogous pyrimidine derivatives. Binding site analysis is a computational technique used to identify and characterize the pocket of a biological target, such as a protein or enzyme, where a ligand is likely to bind. This analysis is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

For instance, pyrimidine derivatives are known to target a variety of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are pivotal in cancer progression. nih.gov In a typical analysis, the crystal structure of the target protein is used to define the binding pocket. Molecular docking simulations are then performed to predict the preferred orientation of the ligand, in this case, this compound, within the active site.

Interaction Energy Fingerprints (IEFs) further refine this analysis by dissecting the total binding energy into contributions from individual amino acid residues in the binding site. This provides a detailed "fingerprint" of the key interactions driving the binding event. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For a molecule like this compound, key interactions would be anticipated between its methoxy groups and pyrimidine ring nitrogens with polar or charged residues, while the phenyl rings would likely engage in hydrophobic or π-π stacking interactions.

A hypothetical IEF for this compound interacting with a kinase like VEGFR-2 might resemble the data presented below, derived from general knowledge of inhibitor binding.

Table 1: Hypothetical Interaction Energy Fingerprint for this compound in a Kinase Binding Site

| Interacting Residue | Interaction Type | Estimated Contribution (kcal/mol) |

|---|---|---|

| Aspartic Acid | Hydrogen Bond | -4.5 |

| Lysine | Hydrogen Bond | -3.8 |

| Valine | Hydrophobic | -2.1 |

| Leucine | Hydrophobic | -1.9 |

| Phenylalanine | π-π Stacking | -2.5 |

| Alanine | van der Waals | -1.2 |

This table is illustrative and not based on experimental data for the specific compound.

Computational Screening Methodologies

Computational screening, or virtual screening, is a powerful method to identify promising drug candidates from large libraries of chemical compounds. These methodologies can be broadly categorized into ligand-based and structure-based approaches. Given the structural alerts present in this compound, such as the pyrimidine core known for its diverse biological activities, this compound would be a prime candidate for such screening protocols. dntb.gov.ua

In a structure-based virtual screening campaign, the three-dimensional structure of a biological target is used to dock a library of compounds, and their binding affinities are scored and ranked. For a target like VEGFR-2, this compound would be evaluated based on its predicted binding energy and the complementarity of its shape and chemical features to the ATP-binding pocket of the enzyme. nih.gov

Ligand-based methods, on the other hand, are employed when the structure of the target is unknown. These methods rely on the knowledge of other molecules that are active against the target. A pharmacophore model could be constructed based on a set of known pyrimidine-based inhibitors. This model would define the essential three-dimensional arrangement of chemical features required for activity. This compound would then be evaluated based on how well it fits this pharmacophore model.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are instrumental in predicting the activity of new compounds and in understanding the molecular properties that are critical for their biological effects.

Derivation of Molecular Descriptors and Their Correlation with Theoretical Activities

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a wide array of descriptors can be calculated, falling into several categories:

1D Descriptors: These include basic properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of specific structural fragments.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of shape, size, and electronic properties like dipole moment and polarizability.

Once calculated, these descriptors are correlated with the biological activity of a set of related compounds. For instance, in a study of pyrimidine derivatives as anticancer agents, descriptors related to molecular size, lipophilicity (logP), and electronic properties (HOMO/LUMO energies) are often found to be significant. scirp.orgnih.gov

Table 2: Selected Molecular Descriptors Potentially Relevant for this compound

| Descriptor Class | Descriptor Name | Description | Potential Relevance |

|---|---|---|---|

| Constitutional (1D) | Molecular Weight | Mass of the molecule | Influences bioavailability and transport |

| Topological (2D) | Wiener Index | A measure of molecular branching | Related to molecular shape and size |

| Geometrical (3D) | Molecular Surface Area | The total surface area of the molecule | Influences interactions with receptors |

| Electronic (3D) | Dipole Moment | A measure of charge separation | Important for polar interactions |

| Lipophilicity | LogP | The logarithm of the partition coefficient | Crucial for membrane permeability |

Development and Validation of Predictive Models

After identifying the most relevant descriptors, a mathematical model is developed to predict the biological activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common linear methods used for this purpose. nih.gov More complex, non-linear relationships can be modeled using machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM). nih.govscientific.net

A crucial step in QSAR modeling is validation. This ensures that the model is not only good at describing the data it was trained on but can also accurately predict the activity of new, untested compounds. Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using a dedicated test set of compounds. researchgate.net A robust QSAR model for pyrimidine derivatives could guide the synthesis of novel analogs of this compound with potentially enhanced activity.

Hirshfeld Surface Analysis and Non-Covalent Interaction (NCI) Plotting for Intermolecular Forces

The Hirshfeld surface is generated based on the electron density of the molecule. The surface is colored according to various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii, indicating potential hydrogen bonds or other strong interactions. Fingerprint plots derived from the Hirshfeld surface provide a 2D summary of all the intermolecular contacts, with different types of interactions appearing as distinct patterns. For a molecule like this compound, one would expect to see significant contributions from H···H, C···H, and O···H contacts. scilit.comresearchgate.net

Non-Covalent Interaction (NCI) plotting is another technique used to visualize and analyze weak interactions in 3D space. acs.org It is based on the electron density and its derivatives. NCI plots show surfaces colored according to the nature of the interaction: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net An NCI plot for a dimer of this compound would likely reveal van der Waals interactions between the phenyl rings and potential weak C-H···O or C-H···N hydrogen bonds involving the methoxy groups and pyrimidine ring.

Table 3: Common Intermolecular Contacts Expected for this compound

| Contact Type | Expected Contribution | Nature of Interaction |

|---|---|---|

| H···H | High | van der Waals |

| C···H/H···C | Moderate | Weak van der Waals / C-H···π |

| O···H/H···O | Moderate | Weak to moderate hydrogen bonds |

| N···H/H···N | Low to Moderate | Weak hydrogen bonds |

This table is based on typical findings for organic molecules containing similar functional groups.

Structure Activity Relationship Sar and Structural Modification Studies Based on 2 Methoxy 5 4 Methoxy Phenyl Pyrimidine Core Theoretical and Mechanistic Focus

Impact of Methoxy (B1213986) Substitutions on Electronic and Steric Properties

The methoxy (-OCH₃) groups at position 2 of the pyrimidine (B1678525) ring and position 4 of the phenyl ring are not merely passive substituents; they actively modulate the molecule's electronic and steric character, which in turn dictates its intermolecular interactions.

| Property | Effect | Consequence | Reference |

|---|---|---|---|

| Electronic (Mesomeric) | Electron-donating (+M) | Increases electron density on the aromatic rings, potentially modulating pKa and hydrogen bonding capacity. | rsc.org |

| Electronic (Inductive) | Electron-withdrawing (-I) | Slightly polarizes the C-O sigma bond. Generally outweighed by the mesomeric effect. | rsc.org |

| Steric Hindrance | Introduces bulk | Can influence torsional angles between the pyrimidine and phenyl rings, affecting overall molecular conformation. | rsc.org |

| Polarity | Increases molecular polarity | Can enhance solubility in polar solvents but may negatively impact properties like charge mobility in certain contexts. | rsc.org |

Role of the 4-Methoxyphenyl (B3050149) Moiety at Position 5 on Molecular Recognition and Stereoelectronic Effects

The 4-methoxyphenyl group at position 5 of the pyrimidine ring is a critical determinant of the molecule's interaction with biological targets. Its role extends beyond simple steric bulk to encompass specific electronic and recognition features.

In many biologically active diaryl-substituted pyrimidines, this moiety acts as an anchor, fitting into a hydrophobic pocket of a target protein. The methoxy group can act as a hydrogen bond acceptor, forming crucial interactions that stabilize the ligand-protein complex. Furthermore, the electron-rich phenyl ring is well-suited for engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a binding site. Theoretical studies on π-stacking show that such interactions are driven by a competition between Pauli repulsion and dispersion, rather than purely by electrostatics. synthical.comchemrxiv.org

SAR studies on related pyrimidine derivatives have underscored the importance of this moiety. For instance, in a series of pyrazolo[3,4-d]pyrimidines, the presence of a 3-hydroxy-4-methoxyphenyl group at an analogous position was found to be optimal for potent antiproliferative activity. acs.orgacs.org The addition of a hydroxyl group suggests that further hydrogen bonding opportunities in this region are beneficial. The substitution pattern on this phenyl ring is often finely tuned; even small substituents can significantly alter biological activity, indicating a well-defined binding pocket. acs.orgacs.org In inhibitors of the VEGFR-2 kinase, modifications to a benzene (B151609) ring attached to a pyrimidine core were also shown to modulate inhibitory activity, reinforcing the importance of this substituent for molecular recognition. wikipedia.org

Systematic Structural Variations at Pyrimidine Positions 2 and 5 and Their Theoretical Consequences

Systematic modification of the substituents at positions 2 and 5 of the pyrimidine core is a cornerstone of SAR exploration for this chemical class.

Position 2 Variations: The 2-methoxy group is often substituted to probe the electronic and steric requirements of the corresponding binding pocket. Replacing the methoxy group with an amino group (-NH₂), for example, introduces a potent hydrogen bond donor and can fundamentally alter the interaction profile. Studies on pyrimidine-based kinase inhibitors frequently show that a 2-amino or 2,4-diamino substitution pattern is crucial for forming hydrogen bonds with the hinge region of the kinase. nih.gov In a study on pyrazolo[3,4-d]pyrimidines, a primary amino group at the C4-position (analogous to C2 in some numbering schemes) was preferred over a methoxy group or no substitution at all, highlighting the favorability of a hydrogen bond donor at this position for that specific target. acs.orgacs.org

Position 5 Variations: The 4-methoxyphenyl group at position 5 is also a frequent target for modification. Replacing it with other substituted phenyl rings or different heterocyclic systems can improve potency, selectivity, or pharmacokinetic properties. For example, replacing the phenyl ring with a 1-methylindole (B147185) moiety led to slightly enhanced antiproliferative activity in one study. acs.org Conversely, introducing larger heterocyclic substituents at this position did not improve activity, suggesting steric constraints. acs.orgacs.org In another series of pyrimidine derivatives designed as bone anabolic agents, various substituted phenyl groups were explored at the pyrimidine C4 and C6 positions. The results indicated that the electronic nature of these aryl groups significantly impacted biological activity. nih.gov

| Position | Original Group | Modified Group | Theoretical Consequence | Reference Example |

|---|---|---|---|---|

| 2 | -OCH₃ (H-bond acceptor) | -NH₂ (H-bond donor/acceptor) | Alters H-bonding pattern; may engage different residues in a binding site (e.g., kinase hinge region). | acs.orgacs.orgnih.gov |

| 2 | -OCH₃ | -CH₃ (Alkyl) | Removes H-bonding potential; introduces a purely hydrophobic substituent. | wikipedia.org |

| 5 | 4-Methoxyphenyl | 3-Hydroxy-4-methoxyphenyl | Introduces a strong H-bond donor; may provide an additional anchor point in the binding pocket. | acs.orgacs.org |

| 5 | 4-Methoxyphenyl | 1-Methylindole | Changes the shape, size, and electronic distribution of the π-system available for stacking interactions. | acs.org |

| 5 | 4-Methoxyphenyl | 4-Bromophenyl | Introduces a halogen atom, which can participate in halogen bonding and provides a reactive handle for further synthesis. | nih.gov |

Pyrimidine Ring Modifications and Heteroatom Effects on Molecular Interactions

The pyrimidine ring itself is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms at positions 1 and 3. This electron deficiency influences the ring's reactivity and its non-covalent interaction potential. wur.nl The nitrogen atoms are weak hydrogen bond acceptors and their placement dictates the geometry of potential interactions.

Conformationally Restricted Analogues and Their Structural Impact

The single bond connecting the pyrimidine ring at position 5 and the 4-methoxyphenyl ring allows for free rotation. This conformational flexibility means the molecule can exist in numerous spatial arrangements, only one of which may be the "bioactive conformation" that fits optimally into a target's binding site.

A powerful strategy in medicinal chemistry is to reduce this conformational flexibility by creating more rigid analogues. This can be achieved by incorporating the rotatable bond into a new ring system, effectively locking the relative orientation of the pyrimidine and phenyl moieties. For example, creating bicyclo[4.2.0]octa-triene or cyclopropane (B1198618) analogues of flexible phenethylamines has been shown to dramatically affect agonist potency, often concentrating the desired biological activity into a single enantiomer. nih.gov Applying this principle to the 2-methoxy-5-(4-methoxyphenyl)-pyrimidine scaffold would involve synthesizing analogues where a chemical bridge connects the two rings or links the phenyl ring back to the pyrimidine core. Such conformationally restricted analogues can provide significant structural insights, confirming the bioactive conformation and often leading to compounds with enhanced potency and selectivity by reducing the entropic penalty of binding.

Advanced Applications and Material Science Potential of 2 Methoxy 5 4 Methoxy Phenyl Pyrimidine and Its Analogues Excluding Clinical Applications

Ligand Design in Coordination Chemistry and Metal Complexes

The unique electronic structure of the pyrimidine (B1678525) ring, featuring two nitrogen atoms at the 1 and 3 positions, makes it an excellent candidate for ligand design in coordination chemistry. These nitrogen atoms can act as coordination sites, enabling the pyrimidine moiety to form stable complexes with a variety of transition metals.

Pyrimidine as a Chelating Agent in Transition Metal Complexes

The nitrogen atoms within the pyrimidine ring serve as effective coordination points, allowing pyrimidine derivatives to act as chelating agents that bind to transition metal ions. nih.gov The ability of these compounds to form stable metal complexes has been a subject of significant interest. researchgate.nettaylorfrancis.com Studies on various pyrimidine derivatives have demonstrated their capacity to form complexes with metals such as Copper(II), Iron(III), Nickel(II), Cobalt(II), and Zinc(II). tsijournals.com

The stability of these complexes is a critical factor. For instance, spectrophotometric methods have been used to determine the stability constants of complexes formed between transition metals and pyrimidine-based drugs like trimethoprim. The stoichiometry of these complexes is often found to be a 1:2 metal-to-ligand ratio. tsijournals.com The order of stability for these complexes generally follows the Irving-Williams series: Cu(II) > Fe(III) > Ni(II) > Co(II) > Zn(II). tsijournals.com This chelating ability is not only a function of the pyrimidine core itself but can be enhanced by the presence of other functional groups on the ring, such as amino groups, which can also participate in metal coordination. nih.gov

Table 1: Stability Constants of Transition Metal Complexes with Pyrimidine Derivatives This table presents representative data on the stability of metal complexes formed with pyrimidine-containing ligands, illustrating their potential as chelating agents.

| Ligand | Metal Ion | Log Overall Stability Constant (β) | Stoichiometry (Metal:Ligand) |

|---|---|---|---|

| Trimethoprim | Cu(II) | 10.68 | 1:2 |

| Sulphadiazine | Cu(II) | 5.5 | 1:2 |

| Sulphadimidine | Cu(II) | 4.8 | 1:2 |

Data sourced from a study on pyrimidine and sulphonamide drugs. tsijournals.com

Luminescent Properties of Metal-Pyrimidine Complexes

The coordination of pyrimidine-based ligands to metal centers can give rise to complexes with interesting photophysical properties, including strong luminescence. mdpi.com These luminescent properties are highly sought after for applications in sensing, bioimaging, and optoelectronic devices. mdpi.comnih.gov The emission characteristics of these complexes, such as color, quantum yield, and lifetime, can be tuned by modifying the ligand structure and the choice of the metal ion.

For example, iridium(III) complexes incorporating pyrimidine-based ligands have been developed as highly efficient phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs). figshare.com These complexes can achieve very high photoluminescence quantum yields (PLQYs), with values reported as high as 0.90 and 0.92 for orange-emitting iridium complexes. figshare.com Similarly, complexes with other metals like zinc(II) and cadmium(II) can also exhibit significant emission, typically attributed to intra-ligand charge transfer states. rsc.org In contrast, complexation with metals like iron(II) and ruthenium(II) often leads to non-emissive complexes. rsc.org The development of copper(I) complexes has also been a major focus, as they can serve as cost-effective alternatives to more expensive platinum-group metal complexes for luminescent applications. nih.gov

Table 2: Photophysical Properties of Representative Metal-Pyrimidine Complexes This table showcases the luminescent properties of various metal complexes featuring pyrimidine-based or analogous ligands, highlighting their potential in light-emitting applications.

| Complex | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) | Application |

|---|---|---|---|

| Ir(ppm)₂(acac) | 584 | 0.90 | Orange Phosphorescent OLEDs |

| Ir(dmppm)₂(acac) | 600 | 0.92 | Orange Phosphorescent OLEDs |

| ZnL₂₂ | ~525 (Green) | Significant | Luminescent Material |

| CdL₂₂ | ~525 (Green) | Significant | Luminescent Material |

Data for Iridium complexes sourced from figshare.com. Data for Zinc and Cadmium complexes sourced from rsc.org. 'L' represents 4′-[4-{(4-methoxyphenyl)ethynyl}phenyl]-2,2′:6′,2′′-terpyridine.

Optoelectronic and Photophysical Properties of Substituted Pyrimidines

The intrinsic electronic properties of the pyrimidine ring make it a privileged scaffold for the design of organic materials with tailored optoelectronic and photophysical characteristics. osf.io These materials are at the core of various advanced technologies, most notably organic light-emitting diodes (OLEDs).

Design Principles for Organic Light-Emitting Diode (OLED) Materials

The electron-deficient nature of the pyrimidine core makes it an ideal acceptor unit in "push-pull" or donor-acceptor (D-A) molecular architectures. osf.io This design strategy is fundamental to creating efficient materials for OLEDs. In these systems, the pyrimidine acceptor is linked to an electron-donating group, which facilitates intramolecular charge transfer (ICT), a key process for light emission. osf.io

A significant area of research is the development of materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs. osf.iomdpi.com TADF emitters are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states, which allows for the efficient harvesting of triplet excitons for light emission through a process called reverse intersystem crossing. Pyrimidine derivatives have been successfully used to create highly efficient blue TADF emitters, achieving external quantum efficiencies (EQEs) of over 30%. rsc.org

Furthermore, pyrimidine-based compounds are engineered as bipolar host materials. These materials possess both electron- and hole-transporting capabilities, leading to a more balanced charge distribution within the emitting layer of an OLED and thus improving device performance. researchgate.netrsc.org By coupling a pyrimidine core with various carbazole-based donor units, researchers have developed solution-processable bipolar hosts that have enabled green TADF-OLEDs with EQEs exceeding 24%. rsc.org The use of pyrimidine bridges in D-A-D type TADF emitters has also been shown to improve EQE and reduce efficiency roll-off compared to analogues with phenyl or pyridine (B92270) bridges. acs.org

Table 3: Performance of OLEDs with Pyrimidine-Based Emitters and Hosts This table summarizes the performance of several high-efficiency OLEDs that utilize pyrimidine derivatives as either the light-emitting dopant or the host material.

| Compound/Device Role | Emission Color | Max. External Quantum Efficiency (EQEmax) | Key Feature/Design |

|---|---|---|---|

| 2SPAc-PPM / Emitter | Blue (489 nm) | 31.45% | Pyrimidine acceptor with spiro-acridan donor for TADF |

| Py2ICz / Host | Green | 24.1% | Bipolar host with pyrimidine core for solution-processed TADF-OLED |

| pDTCz-DPmS / Emitter | Blue | 14% | D-A-D TADF emitter with pyrimidine bridge |

| pDTCz-DPzS / Emitter | Green | 18% | D-A-D TADF emitter with pyrazine (B50134) bridge (analogue) |

| Ir(dmppm)₂(acac) / Emitter | Orange | 28.2% | Phosphorescent Iridium(III) complex with pyrimidine ligand |

Data sourced from rsc.org, rsc.org, acs.org, and figshare.com.

Fluorescence and Phosphorescence Characteristics

Substituted pyrimidines exhibit a range of fluorescence and phosphorescence properties that are highly dependent on their molecular structure and environment. osf.io Arylpyrimidines, for instance, generally show blue-shifted emission with higher quantum yields compared to their arylvinyl or arylethynyl counterparts. osf.io

The fluorescence of pyrimidine derivatives can be finely tuned. The introduction of electron-donating groups, such as an amino group (-NH₂) or a hydroxyl group (-OH), tends to increase the fluorescence quantum yield, while electron-withdrawing groups like a nitro group (-NO₂) decrease it. libretexts.org The photophysical properties are also sensitive to external stimuli. For example, the protonation of the pyrimidine ring's nitrogen atoms by adding acid can significantly alter the emission. In some cases, this leads to fluorescence quenching, while in others, a new, red-shifted emission band appears. osf.io This acidochromic behavior has been exploited to achieve white-light emission from a single compound by carefully controlling the degree of protonation. osf.io

Another fascinating phenomenon observed in certain pyrimidine derivatives, specifically 2-(2′-hydroxyphenyl)pyrimidines, is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov In these molecules, a rapid proton transfer from the hydroxyl group to a pyrimidine nitrogen occurs in the excited state. This process often leads to a non-radiative decay pathway, resulting in little to no fluorescence. However, if this ESIPT process is blocked, for example by protonating the pyrimidine ring with an external acid, strong fluorescence can be "switched on". nih.gov Phosphorescence is another emission pathway, more commonly observed in pyrimidines that have undergone n→π* transitions and have a higher probability of intersystem crossing to a triplet state. libretexts.org

Table 4: Photophysical Properties of Substituted Pyrimidine Derivatives This table provides examples of the absorption and emission characteristics of pyrimidine derivatives, illustrating the impact of substitution and protonation.

| Compound | R³ Group | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Key Observation |

|---|---|---|---|---|

| 2-(2′-hydroxyphenyl)pyrimidine analogue | H | 321 | No emission | Fluorescence quenched by ESIPT |

| Protonated analogue | H | 338 | 448 (Blue) | Fluorescence "switched on" by acid |

| Triphenylamine-substituted pyrimidine | - | 374 | 436 (Violet-Blue) | Strong fluorescence in neutral state |

| Protonated triphenylamine-pyrimidine | - | 402 | 600 (Orange) | Protonation causes red-shift in emission |

Data adapted from studies on 2-(2′-hydroxyphenyl)pyrimidines nih.gov and triphenylamine-substituted pyrimidines osf.io.

Catalytic Applications as Ligands or Organocatalysts in Organic Synthesis

Beyond materials science, pyrimidine derivatives have emerged as versatile tools in the field of synthetic organic chemistry, serving as both ligands for metal-catalyzed reactions and as metal-free organocatalysts. mdpi.commdpi.com Their application in catalysis is driven by their unique electronic properties and their ability to coordinate with metals or activate substrates through non-covalent interactions. chemscene.com

As ligands, pyrimidine-functionalized N-heterocyclic carbenes have been used to create palladium complexes that demonstrate high activity in challenging reactions such as the C-H activation of methane (B114726) and the Mizoroki-Heck reaction. acs.org The electronic nature and steric bulk of the substituents on the pyrimidine ligand can be tuned to optimize catalytic performance and selectivity. acs.org Copper-catalyzed reactions, which are often considered more sustainable, also frequently employ pyrimidine-containing molecules or their precursors for the synthesis of complex heterocyclic structures. mdpi.com